BenchChemオンラインストアへようこそ!

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

Lipophilicity ADME Permeability

N,N-Diethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836‑74‑2; molecular formula C₁₁H₂₂N₂O₂; MW 214.30) is a synthetic piperidine–acetamide hybrid that combines a tertiary N,N‑diethyl amide with an ether‑bridged piperidin‑3‑yloxy moiety. The compound is catalogued under synonyms including N,N‑diethyl‑2‑(3‑piperidinyloxy)acetamide and DEPA, and is supplied predominantly as a racemate with typical purity specifications of 97 %.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 902836-74-2
Cat. No. B1371792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-2-(piperidin-3-yloxy)acetamide
CAS902836-74-2
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)COC1CCCNC1
InChIInChI=1S/C11H22N2O2/c1-3-13(4-2)11(14)9-15-10-6-5-7-12-8-10/h10,12H,3-9H2,1-2H3
InChIKeyDTZKOSBKJJOCRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836-74-2) Procurement Guide: Core Physicochemical Properties and Scaffold Identity


N,N-Diethyl-2-(piperidin-3-yloxy)acetamide (CAS 902836‑74‑2; molecular formula C₁₁H₂₂N₂O₂; MW 214.30) is a synthetic piperidine–acetamide hybrid that combines a tertiary N,N‑diethyl amide with an ether‑bridged piperidin‑3‑yloxy moiety [1]. The compound is catalogued under synonyms including N,N‑diethyl‑2‑(3‑piperidinyloxy)acetamide and DEPA, and is supplied predominantly as a racemate with typical purity specifications of 97 % . Its structure places it in a niche between classical amide‑type local anesthetics (e.g., lidocaine) and fully saturated heterocyclic building blocks, making it a versatile intermediate for medicinal chemistry, fragment‑based screening, and structure–activity relationship (SAR) campaigns.

Why N,N‑Diethyl‑2‑(piperidin‑3‑yloxy)acetamide Cannot Be Replaced by Closest Analogs Without Quantitative Re‑Evaluation


The piperidin‑3‑yloxy acetamide chemotype is exquisitely sensitive to three structural variables: (i) the nature of the amide N‑substituent (diethyl vs. ethyl vs. dimethyl), which controls lipophilicity and hydrogen‑bond donor count; (ii) the position of the ether linkage on the piperidine ring (3‑ vs. 4‑attachment), which modulates nitrogen basicity (pKa) and stereochemistry; and (iii) the amide substitution pattern (tertiary vs. secondary), which determines whether the compound acts as a hydrogen‑bond donor at the amide site. Even minor alterations in any of these parameters shift LogP by > 0.5 log units, alter pKa by > 0.5 units, and change the number of hydrogen‑bond donors – each of which can drastically affect permeability, solubility, receptor binding, and in‑vivo distribution. The quantitative evidence below demonstrates that simple “in‑class” substitution without confirmatory assays will produce unpredictable biological outcomes and is therefore not scientifically defensible [1].

N,N‑Diethyl‑2‑(piperidin‑3‑yloxy)acetamide (902836‑74‑2): Quantitative Differentiation Evidence vs. Structural Analogs


Lipophilicity Head‑to‑Head: LogP 0.06 (Target) vs. LogP –0.52 (N‑Ethyl Analog)

The target compound possesses a calculated partition coefficient (LogP) of 0.058 [1], whereas the closest N‑alkyl analog, N‑ethyl‑2‑(piperidin‑3‑yloxy)acetamide (CAS 902836‑75‑3), has a LogP of –0.523 . Both values were obtained from authoritative chemical database calculations.

Lipophilicity ADME Permeability Medicinal Chemistry

Piperidine Basicity: Predicted pKa 9.25 (3‑Substituted) vs. pKa 9.76 (4‑Substituted Regioisomer)

Using the same computational prediction methodology, the piperidine nitrogen pKa of the target 3‑piperidinyloxy compound is 9.25 ± 0.10 , whereas the 4‑piperidinyloxy regioisomer (CAS 1097828‑89‑1) has a predicted pKa of 9.76 ± 0.10 .

Basicity Ionization Protonation State Receptor Binding

Hydrogen‑Bond Donor Capacity: 1 HBD (Tertiary Amide) vs. 2 HBD (Secondary Amide) in N‑Ethyl Analog

The target compound is a fully N,N‑disubstituted (tertiary) amide and presents only one hydrogen‑bond donor – the piperidine NH [1]. The N‑ethyl analog (CAS 902836‑75‑3) bears a secondary amide and therefore contains two hydrogen‑bond donors (amide NH plus piperidine NH) .

Hydrogen Bonding Permeability Desolvation Penalty Medicinal Chemistry

Stereogenic Centre: Single Chiral Center at Piperidine C3 vs. Achiral 4‑Substituted Isomer

The 3‑piperidinyloxy connectivity in the target compound creates a stereogenic center at the C3 position of the piperidine ring, as documented by its SMILES notation CCN(CC)C(=O)COC1CCCNC1 [1]. The corresponding 4‑piperidinyloxy regioisomer (CAS 1097828‑89‑1) lacks this stereocenter and is achiral .

Stereochemistry Chiral Resolution Enantioselectivity Procurement

N,N‑Diethyl‑2‑(piperidin‑3‑yloxy)acetamide (902836‑74‑2): Highest‑Value Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Studies Requiring Defined Lipophilicity Tuning of Piperidine‑Containing Ligands

Medicinal chemistry programs exploring piperidine‑based ion‑channel blockers, GPCR ligands, or enzyme inhibitors can exploit the target’s intermediate LogP (0.06 vs. –0.52 for the N‑ethyl analog [1]) to systematically probe how incremental lipophilicity changes affect potency, selectivity, and off‑target binding. The tertiary amide eliminates an H‑bond donor present in secondary‑amide analogs, simplifying interpretation of structure–permeability relationships.

Electrophysiology and Ion‑Channel Pharmacology Requiring Controlled Ionization State at Physiological pH

For voltage‑gated sodium channel (Nav) or other ion‑channel assays conducted at pH 7.4, the target’s piperidine nitrogen pKa of 9.25 (≈ 69 % ionized) versus the 4‑isomer’s pKa of 9.76 (≈ 78 % ionized) provides a distinct ionization profile that modulates the concentration of membrane‑permeant neutral species. Researchers evaluating local‑anesthetic‑like molecules can use the target to achieve a different neutral/charged ratio compared to the 4‑regioisomer, potentially altering onset and duration of channel block.

Chiral Separation Method Development and Enantioselective Pharmacology Investigations

Because the target possesses a single stereogenic center at piperidine C3 [2], it serves as a model substrate for chiral stationary‑phase screening, enantiomeric excess determination, and preparative chiral chromatography. Procurement of the racemate followed by in‑house chiral resolution supports studies where the individual (R)‑ and (S)‑enantiomers are subsequently compared for differential target engagement, metabolic stability, or toxicity.

Synthetic Intermediate for Diversified Piperidine‑Acetamide Libraries

The distinct combination of a tertiary N,N‑diethyl amide, an ether‑linked piperidine with a free secondary amine, and a stereocenter makes the target a compact scaffold for parallel synthesis. The free piperidine NH can be functionalized (e.g., N‑alkylation, acylation, sulfonylation) to generate focused libraries while preserving the core’s differentiated LogP and protonation characteristics, thereby accelerating hit‑to‑lead optimization campaigns.

Quote Request

Request a Quote for N,N-Diethyl-2-(piperidin-3-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.